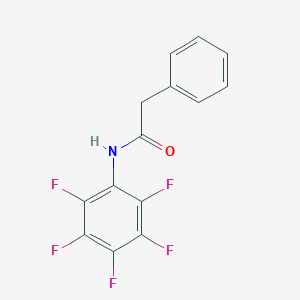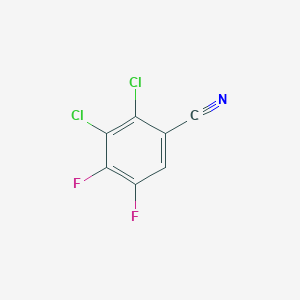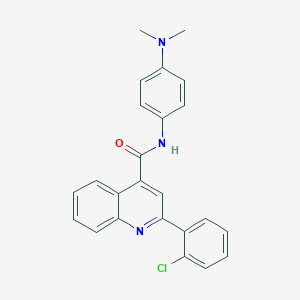
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. CQ1 belongs to the class of quinoline-based molecules and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the production of reactive oxygen species and the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In neurons, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to protect against oxidative stress and inflammation, leading to improved cell survival and function. Additionally, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide in lab experiments is its potential for use in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation of using 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide in lab experiments is its potential toxicity, as high concentrations of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide have been shown to cause cytotoxicity in some cell types. Additionally, the mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide is not fully understood, which may limit its potential applications in some areas of scientific research.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide. Another area of research is the investigation of the mechanism of action of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide, which may lead to the development of more specific and effective therapies for cancer, neurodegenerative diseases, and malaria. Additionally, the potential toxicity of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide should be further investigated to determine its safety for use in humans.
合成法
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide can be synthesized using various methods, including the condensation reaction of 2-chlorobenzaldehyde with 4-dimethylaminophenylamine followed by cyclization with 2-aminobenzoic acid. Another method involves the reaction of 2-(2-chlorophenyl)quinoline-4-carboxylic acid with 4-dimethylaminophenylamine in the presence of a coupling agent. The purity and yield of 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been studied for its potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and antimalarial activity. In cancer therapy, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide has been found to have antimalarial activity, as it inhibits the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
特性
CAS番号 |
5701-71-3 |
|---|---|
製品名 |
2-(2-chlorophenyl)-N-(4-dimethylaminophenyl)quinoline-4-carboxamide |
分子式 |
C24H20ClN3O |
分子量 |
401.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20ClN3O/c1-28(2)17-13-11-16(12-14-17)26-24(29)20-15-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-15H,1-2H3,(H,26,29) |
InChIキー |
OAHMNDYPANNHMQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
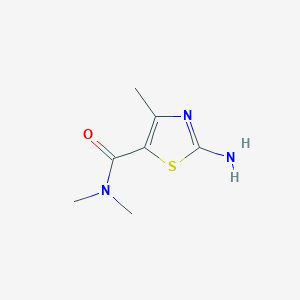
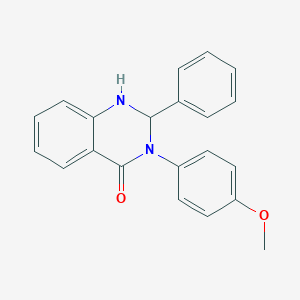
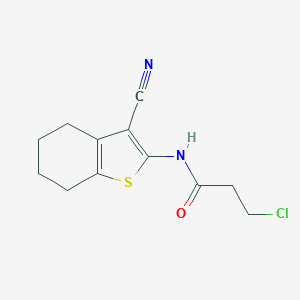



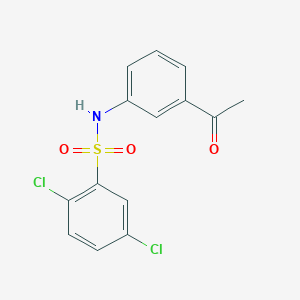
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
